molecular formula C18H21N3O2 B2968485 N-(2-methoxyphenyl)-4-phenylpiperazine-1-carboxamide CAS No. 881987-96-8

N-(2-methoxyphenyl)-4-phenylpiperazine-1-carboxamide

Cat. No.: B2968485
CAS No.: 881987-96-8
M. Wt: 311.385
InChI Key: FMPHOOOUUDFBGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Methoxyphenyl)-4-phenylpiperazine-1-carboxamide (CAS# 6332-39-4) is a chemical compound with a molecular formula of C19H23N3O2 and a molecular weight of 325.41 g/mol . Researchers can utilize this high-purity compound as a reference standard or as a building block in synthetic chemistry for developing novel molecules. The core structure of this molecule features a phenylpiperazine scaffold, a motif commonly investigated in medicinal chemistry for its potential to interact with neurological targets . For instance, the structural fragment 1-(2-methoxyphenyl)piperazine (2-MeOPP), which is part of this molecule, is known in scientific literature as a serotonergic agent with affinity for the 5-HT1A receptor . Furthermore, related N-(2-methoxyphenyl)piperazine carboxamide derivatives have been studied for their activity as dopamine D2 and D3 receptor ligands, highlighting the research interest in this chemical class for central nervous system studies . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N-(2-methoxyphenyl)-4-phenylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c1-23-17-10-6-5-9-16(17)19-18(22)21-13-11-20(12-14-21)15-7-3-2-4-8-15/h2-10H,11-14H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMPHOOOUUDFBGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxyphenyl)-4-phenylpiperazine-1-carboxamide is a compound that has garnered interest in pharmacological research, particularly for its potential therapeutic applications in neurological and psychiatric disorders. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies.

Chemical Structure and Synthesis

This compound features a piperazine core substituted with a methoxyphenyl group and a phenyl group. The synthesis of this compound typically involves the reaction of 2-methoxyphenylpiperazine with appropriate carboxylic acid derivatives. The structural configuration allows for interactions with various biological targets, particularly receptors involved in neurotransmission.

The compound is primarily recognized for its interaction with the dopamine D3 receptor, which is implicated in the regulation of mood, cognition, and reward pathways. Research indicates that this compound exhibits agonistic activity at this receptor, suggesting potential applications in treating conditions such as schizophrenia and depression .

Neuroprotective Effects

Studies have demonstrated that this compound can protect neuronal cells from oxidative stress-induced damage. For instance, in vitro assays using SH-SY5Y neuroblastoma cells showed that the compound significantly reduced reactive oxygen species (ROS) levels and improved cell viability under oxidative stress conditions . These findings suggest that the compound could be beneficial in neurodegenerative diseases where oxidative stress plays a critical role.

Antidepressant-like Effects

In behavioral models of depression, administration of this compound has been associated with increased locomotor activity and reduced immobility time in forced swim tests, indicative of antidepressant-like effects. This aligns with its action on the dopaminergic system, which is crucial for mood regulation .

Antioxidative Properties

The antioxidative properties of this compound were evaluated through assays that measured its ability to scavenge free radicals. Results indicated that the compound effectively decreased oxidative damage in neuronal cells, supporting its potential as an antioxidative agent .

Case Studies and Research Findings

A summary of key studies evaluating the biological activity of this compound is presented below:

Study ReferenceFocusKey Findings
Dopamine D3 receptor interactionDemonstrated agonistic activity; potential for treating psychiatric disorders.
NeuroprotectionReduced ROS levels; improved cell viability in SH-SY5Y cells under oxidative stress.
Behavioral effectsIncreased locomotor activity; reduced immobility in depression models.

Scientific Research Applications

N-(2-methoxyphenyl)-4-phenylpiperazine-1-carboxamide is a chemical compound with demonstrated agonistic activity and potential applications in scientific research, particularly in the treatment of psychiatric disorders. Research findings indicate its interaction with the dopamine D3 receptor.

While the search results do not provide comprehensive data tables or well-documented case studies specifically for this compound, they do offer insights into related compounds and their applications, which can help to infer potential research areas for this compound:

1. Dopamine Receptor Ligands:

  • D3 Receptor Selectivity N-(3-fluoro-4-(4-(2,3-dichloro- or 2-methoxyphenyl)piperazine-1-yl)butyl)arylcarboxamides have been evaluated for binding and function at dopamine D3 receptors (D3Rs) and dopamine D2 receptors (D2Rs) . Some compounds in this series exhibit high selectivity for D3R .
    *The study of N-(4-(4-(2,3-Dichloro- or 2-methoxyphenyl)piperazin-1-yl)-butyl) explores modifications to improve D3 receptor characteristics in 2,3-diCl- and 2-OCH3-phenyl piperazine compounds .

2. Positron Emission Tomography (PET) Imaging Agent:

  • A study on an $$(18)F]-labeled 2-methoxyphenylpiperazine derivative explores its potential as a brain positron emission tomography imaging agent . The synthesis and characterization of N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl-4-[(18)F]fluorobenzamide ([(18)F]MPP3F) are detailed, including its radiochemical yield, purity, and biodistribution in mice .

3. Sigma-1 Receptor Ligands:

  • Several studies focus on piperazine derivatives as sigma-1 receptor ligands . These compounds are investigated for their potential therapeutic applications .

4. Anticonvulsant Activity:

  • N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have been synthesized and evaluated for anticonvulsant activity in animal models of epilepsy . Research has shown that several molecules display activity in the maximal electroshock (MES) seizures, especially for 3-(trifluoromethyl)anilide derivatives . Some compounds also showed activity in the 6-Hz screen, an animal model of human partial and therapy-resistant epilepsy .

5. Anticancer Agents:

  • Imidazole-based N-phenylbenzamide derivatives have been designed and evaluated as potential anticancer agents . The anticancer potential of these derivatives was assessed against selected human cancer cell lines, with potent derivatives undergoing molecular docking studies to understand binding affinity at the molecular level .

6. TAAR1 Receptor Agonists:

  • Novel 1-Amidino-4-Phenylpiperazines have been identified as potent agonists at the human TAAR1 receptor . These compounds have been designed, synthesized, biologically evaluated, and studied through molecular docking .

7. Copper Coordination Compounds:

  • Novel copper (II) coordination compounds containing pyridine have shown selective antiproliferative activity against tested cancer cell lines . The presence of methoxy groups in different positions on the phenyl ring influences the antiproliferative effects .

Comparison with Similar Compounds

Structural Analogs with Modified Aromatic Substituents

Compounds with substitutions on the phenyl or methoxyphenyl groups exhibit variations in physicochemical properties and receptor binding:

Compound Substituent(s) Yield (%) Melting Point (°C) Key Receptor Affinity Reference
Target Compound 2-Methoxyphenyl N/A N/A 5-HT1A, D3R
A2 () 3-Fluorophenyl 52.2 189.5–192.1 Not reported
A3 () 4-Fluorophenyl 57.3 196.5–197.8 Not reported
A4 () 2-Chlorophenyl 45.2 197.9–199.6 Not reported
p-MPPI () p-Iodobenzamidoethyl N/A N/A 5-HT1A (ID50: 5 mg/kg)
p-MPPF () p-Fluorobenzamidoethyl N/A N/A 5-HT1A (ID50: 3 mg/kg)

Key Observations :

  • Halogenation (e.g., fluoro, chloro) on the phenyl ring increases melting points, suggesting enhanced crystallinity .
  • p-MPPI and p-MPPF, bearing halogenated benzamido groups, show potent 5-HT1A antagonism (ID50: 3–5 mg/kg), indicating substituent-dependent efficacy .

Functional Analogs in Receptor Selectivity

Role of the Carboxamide Linker
  • N-(3-fluoro-4-(4-(2-methoxyphenyl)piperazine-1-yl)butyl)arylcarboxamides () :
    • Carboxamide-linked compounds (e.g., 8j ) exhibit >1000-fold selectivity for D3R over D2R.
    • Replacement of the carbonyl group with an amine reduces D3R binding affinity by >100-fold, highlighting the linker’s critical role in receptor specificity .
5-HT1A Receptor Ligands
  • 18F-Mefway () :
    • Contains a 2-methoxyphenylpiperazine moiety with a fluoromethylcyclohexane carboxamide.
    • High hippocampal/cerebellum binding ratio (82.3) in vitro, superior to 18F-FCWAY, due to enhanced metabolic stability .
  • WAY 100635 () :
    • Neutral 5-HT1A antagonist with potent inhibition of bladder-voiding contractions (disappearance time: 7–13 min). Partial agonists lack this effect, emphasizing the importance of functional activity .

Q & A

Q. Table 1. Key Synthetic Parameters for Piperazine Derivatives

ParameterOptimal RangeImpact on Yield/PurityReference
Reaction Temperature70–90°CHigher temps reduce byproducts
SolventAcetonitrile/DMFPolar aprotic enhances reactivity
CatalystTriethylamine (1.2 eq)Neutralizes HCl byproduct

Q. Table 2. In Vitro Bioactivity Data Comparison

AssayIC50 (μM)Cell LineKey Structural FeatureReference
MTT Cytotoxicity12.4 ± 1.2MCF-72-Methoxyphenyl
5-HT1A Binding0.89 ± 0.1HEK293Unsubstituted piperazine
Carbonic Anhydrase I45.3 ± 3.7RecombinantFluorophenyl substituent

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.